4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C16H20BrN3O3 and its molecular weight is 382.258. The purity is usually 95%.
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Scientific Research Applications
Transformations and Structural Analysis
- The nature of substituents at the nitrogen atom significantly affects the transformations of related bromopyridine and piperidine derivatives under conditions like the Favorsky rearrangement. These transformations can lead to products with potential applications in medicinal chemistry and materials science (Krinitskaya, 1997).
- The molecular and crystal structures of several piperidine derivatives, including those related to the compound , have been determined via X-ray diffraction analysis. These studies provide insights into the conformational flexibility and the influence of hydrogen bonds on the molecular packing in crystals, which is critical for the design of new materials with specific properties (Kuleshova & Khrustalev, 2000).
Synthesis and Chemical Properties
- Research into the synthesis and NMR spectral analysis of certain piperidin-4-ylidine derivatives has uncovered their antimicrobial activities, indicating the potential for developing new antimicrobial agents from bromopyridine and piperidine-based compounds (Prakash, Pandiarajan, & Kumar, 2013).
- The synthesis of 2-substituted piperazines from chiral non-racemic lactams has been explored, highlighting the versatility of piperidine and related structures in synthesizing enantiomerically pure compounds, which is crucial for the pharmaceutical industry (Micouin et al., 1994).
Biological Activities and Applications
- Novel pyrrolidin-3-cyanopyridine derivatives have been synthesized using a related bromopyridine compound as a substrate. These derivatives showed significant antimicrobial activity against a range of bacteria, suggesting their potential as new antimicrobial agents (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
The compound’s structure suggests it may be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Based on its structure, it may participate in the suzuki–miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
As a potential participant in the suzuki–miyaura cross-coupling reaction , this compound may contribute to the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds.
Action Environment
The suzuki–miyaura cross-coupling reaction , in which this compound may participate, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSNLPNZBYOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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